

Hemophan Membrane: A Technical Guide to Structure and Porosity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemophan®, a modified cellulosic membrane, represents a significant advancement in hemodialysis technology, offering improved biocompatibility compared to its predecessor, Cuprophan®. This technical guide provides an in-depth analysis of the structural and porosity characteristics of **Hemophan** membranes, crucial for understanding their performance in solute removal and interaction with biological systems. The information presented herein is intended to support researchers, scientists, and drug development professionals in the evaluation and application of this biomaterial.

Hemophan is a regenerated cellulose membrane where a fraction of the abundant hydroxyl groups on the surface of the cellulose are chemically modified with tertiary amino groups. This modification mitigates the activation of the complement system, a key factor in the bio-incompatibility of dialysis membranes, leading to reduced leukopenia during treatment compared to unmodified cellulose membranes.[1][2]

I. Membrane Structure and Porosity

The performance of a hemodialysis membrane is intrinsically linked to its physical structure, particularly its porosity and pore size distribution. These characteristics govern the transport of uremic toxins and essential solutes across the membrane.



Morphological Characteristics

Hemophan membranes, like other cellulosic membranes, possess a symmetric, sponge-like porous structure. This is in contrast to many synthetic polymer membranes which typically have an asymmetric structure with a dense skin layer. The symmetric nature of **Hemophan** provides a consistent resistance to solute transport throughout the membrane's cross-section.

Quantitative Porosity Data

The porosity of **Hemophan** membranes has been characterized using techniques such as thermoporometry, which allows for the analysis of pore size distribution in the wet state, mimicking clinical conditions.[3] The key quantitative parameters are summarized in the table below.

Parameter	Value	Notes
Pore Size (Radius)	1.5 - 12 nm	Characterized by thermoporometry. The majority of pores have a radius around 2.5 nm.[3]
Porosity	14% - 31%	The porosity is dependent on the sterilization method and whether the membrane was treated with glycerol prior to sterilization.[3]
Effect of Sterilization	Ethylene oxide (EtO) sterilization results in a porosity of ~18%, while steam sterilization can lead to a significant decrease in porosity to ~10% due to the collapse of larger pores.	This highlights the critical impact of processing on the final membrane structure.

II. Solute Transport Properties



The efficiency of a hemodialysis membrane is determined by its ability to remove a broad range of uremic toxins while retaining essential molecules like albumin. This is quantified by parameters such as hydraulic permeability and sieving coefficients.

Hydraulic Permeability

Hydraulic permeability, often expressed as the ultrafiltration coefficient (KUF), is a measure of the membrane's permeability to water. While specific KUF values for standard **Hemophan** membranes are not readily available in publicly accessible literature, they are generally classified as low-flux membranes. Low-flux dialyzers typically have a KUF of less than 10-15 mL/h/mmHg.

A high-permeability version, **Hemophan**-HP, has been developed to enhance the removal of larger molecules.

Sieving Coefficients

The sieving coefficient (SC) describes the transport of a solute across the membrane by convection and is a value between 0 (complete rejection) and 1 (free passage). While specific in vitro SC data for urea and creatinine on **Hemophan** membranes are not consistently reported in the literature, the clearance data from dialyzers using **Hemophan** membranes indicate efficient removal of small molecules.

For larger molecules, the performance of **Hemophan** is more limited compared to high-flux synthetic membranes. However, modifications have been made to improve its performance for middle molecules.



Solute	Sieving Coefficient (SC)	Notes
Urea (60 Da)	Data not available	Efficiently cleared by diffusion.
Creatinine (113 Da)	Data not available	Efficiently cleared by diffusion.
Vitamin B12 (1355 Da)	Data not available	Clearance is a common benchmark for middle molecule removal.
β2-Microglobulin (11.8 kDa)	~0 (Standard Hemophan)	Standard Hemophan is largely impermeable to β2-microglobulin.
β2-Microglobulin (11.8 kDa)	Allows for removal of 60-90 mg per treatment (Hemophan-HP)	The high-permeability version shows significantly improved removal of this key middle molecule.

III. Biocompatibility and Complement Activation

A critical aspect of any hemodialysis membrane is its biocompatibility, which is largely determined by the interaction of the membrane surface with blood components.

Chemical Modification for Improved Biocompatibility

The primary structural difference between **Hemophan** and its precursor, Cuprophan, is the substitution of a percentage of the hydroxyl (-OH) groups on the cellulose backbone with diethylaminoethyl (DEAE) groups. This modification reduces the density of free hydroxyl groups, which are potent activators of the alternative pathway of the complement system.

Complement Activation Pathways

Contact of blood with a hemodialysis membrane can trigger the complement system via the lectin and alternative pathways. This leads to the generation of anaphylatoxins C3a and C5a, which can cause a range of inflammatory responses, including leukopenia. **Hemophan** demonstrates a reduced activation of these pathways compared to unmodified cellulosic membranes.



Complement activation cascade on hemodialysis membranes.

IV. Experimental Protocols

Detailed characterization of membrane structure and porosity is essential for quality control and the development of new membrane technologies. The following sections outline the general methodologies for key analytical techniques.

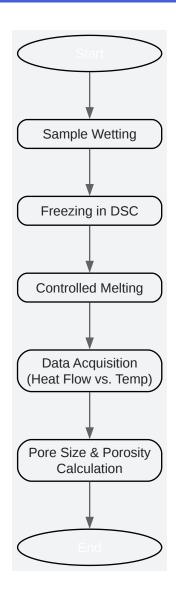
Thermoporometry

Objective: To determine the pore size distribution and porosity of the membrane in its wet state.

Methodology:

- Sample Preparation: A sample of the hollow fiber membrane is thoroughly wetted with a liquid of a known melting point, typically purified water.
- Freezing: The wetted sample is placed in a differential scanning calorimeter (DSC) and cooled to a temperature where all the liquid within the pores is frozen (e.g., -40°C).
- Melting Scan: The temperature is then slowly increased at a constant rate (e.g., 0.5°C/min).
 The DSC records the heat flow required to raise the sample's temperature.
- Data Analysis: The melting point of the liquid inside the pores is depressed compared to the bulk liquid, an effect described by the Gibbs-Thomson equation. The degree of melting point depression is inversely proportional to the pore radius. By analyzing the endothermic peaks in the DSC thermogram, the distribution of pore sizes and the total pore volume (porosity) can be calculated.





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Workflow for thermoporometry analysis of membranes.

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface and cross-sectional morphology of the hollow fiber membranes.

Methodology:

• Sample Preparation (Cross-section): A bundle of hollow fibers is embedded in a suitable resin. To obtain a clean fracture surface that reveals the internal structure, the embedded sample is often cryo-fractured by immersing it in liquid nitrogen and then breaking it.



- Dehydration: The fractured sample is dehydrated to remove any water, typically by immersing it in a series of graded ethanol solutions (e.g., 30%, 50%, 70%, 90%, 100% ethanol).
- Drying: Critical point drying is often employed to remove the ethanol without causing the delicate pore structure to collapse due to surface tension forces.
- Sputter Coating: A thin, electrically conductive layer (e.g., gold or palladium) is deposited onto the sample surface using a sputter coater. This prevents the build-up of static charge on the sample when it is scanned by the electron beam.
- Imaging: The prepared sample is placed in the SEM chamber. An electron beam is scanned across the surface, and the emitted secondary electrons are detected to form a high-resolution image of the membrane's morphology.

Conclusion

Hemophan membranes offer a balance of solute removal and enhanced biocompatibility, making them a valuable option in hemodialysis. Their symmetric, porous structure, characterized by a pore radius in the nanometer range, allows for the efficient removal of small uremic toxins. The chemical modification of the cellulose backbone significantly reduces complement activation, a key advantage over first-generation cellulosic membranes. Further advancements, such as the development of high-permeability **Hemophan**, have expanded its utility to include the removal of larger middle molecules. A thorough understanding of the structure-function relationships of **Hemophan**, as detailed in this guide, is crucial for the continued innovation and optimization of hemodialysis therapies.

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